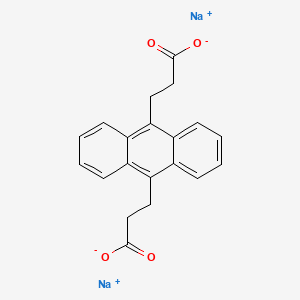
Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
Übersicht
Beschreibung
Anthracene-9,10-dipropionic acid disodium salt is a synthetic compound known for its role as a singlet oxygen sensitizer and self-assembly building block . It has a molecular formula of C20H16Na2O4 and a molecular weight of 366.32 g/mol . This compound is widely used in scientific research due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Anthracene-9,10-dipropionic acid disodium salt has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of anthracene-9,10-dipropionic acid disodium salt involves its ability to generate singlet oxygen upon exposure to light. This singlet oxygen can then react with various biological molecules, leading to oxidative stress and other effects. The compound targets molecular pathways involving reactive oxygen species and is used to study these pathways in detail .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Anthracene-9,10-dipropionic acid disodium salt is typically synthesized through a multi-step chemical process. The synthesis begins with the preparation of anthracene-9,10-dipropionic acid, which is then converted to its disodium salt form. The reaction conditions often involve the use of solvents such as methanol and water, and the process is carried out under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of anthracene-9,10-dipropionic acid disodium salt involves large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. The compound is purified through crystallization and filtration techniques to achieve a purity of over 98% .
Analyse Chemischer Reaktionen
Types of Reactions
Anthracene-9,10-dipropionic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-9,10-dipropionic acid: The parent compound without the disodium salt form.
Anthracene-9,10-dicarboxylic acid: A similar compound with carboxylic acid groups instead of propionic acid groups.
Anthraquinone: An oxidized derivative of anthracene with similar photochemical properties.
Uniqueness
Anthracene-9,10-dipropionic acid disodium salt is unique due to its high solubility in water and its ability to act as a singlet oxygen sensitizer. This makes it particularly useful in aqueous environments and in studies involving oxidative stress and photodynamic therapy .
Eigenschaften
IUPAC Name |
disodium;3-[10-(2-carboxylatoethyl)anthracen-9-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4.2Na/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17;;/h1-8H,9-12H2,(H,21,22)(H,23,24);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTWSZKAHPYXCU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



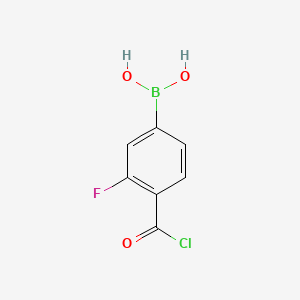
![N-(8alpha,9S)-cinchonan-9-yl-N/'-[(2R)-2-pyrrolidinylMethyl]-Thiourea](/img/structure/B580397.png)
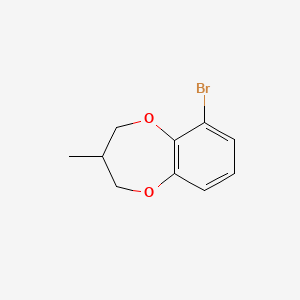

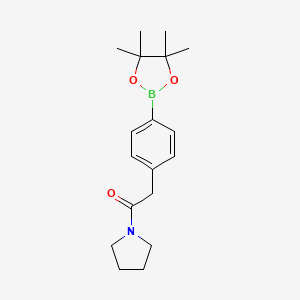
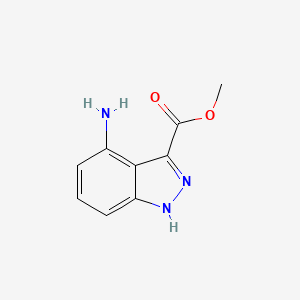

![6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B580409.png)

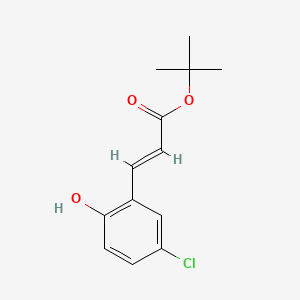
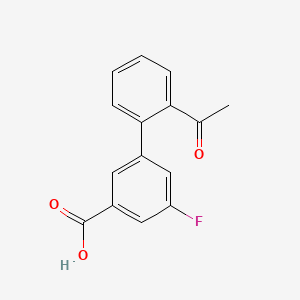

![4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine](/img/structure/B580417.png)
![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)